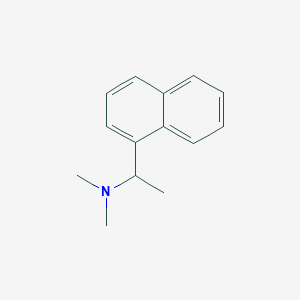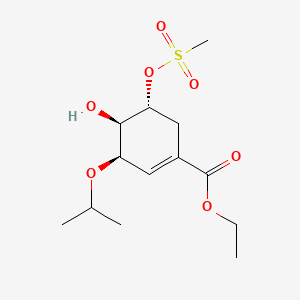
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with the molecular formula C15H26O7S. It is known for its role as an impurity in the synthesis of oseltamivir, a neuraminidase inhibitor used as an antiviral agent . This compound is characterized by its unique structural features, including a cyclohexene ring substituted with hydroxy, isopropoxy, and methylsulfonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate involves multiple steps. One common route includes the following steps :
Starting Material: The synthesis begins with a cyclohexene derivative.
Hydroxylation: Introduction of a hydroxy group at the 4th position.
Isopropoxylation: Substitution of an isopropoxy group at the 3rd position.
Methylsulfonylation: Addition of a methylsulfonyl group at the 5th position.
Esterification: Formation of the ethyl ester at the carboxylate group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The isopropoxy and methylsulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role as an impurity in antiviral drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the specific biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (3R,4R,5R)-5-formamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: Similar structure with a formamido group instead of a methylsulfonyl group.
Ethyl (3R,4R,5R)-4-hydroxy-5-[(methylsulfonyl)oxy]-3-(3-pentanyloxy)-1-cyclohexene-1-carboxylate: Similar structure with a pentanyloxy group instead of an isopropoxy group.
Uniqueness
Ethyl (3R,4R,5R)-4-Hydroxy-3-isopropoxy-5-((methylsulfonyl)oxy)cyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its role as an impurity in oseltamivir synthesis further highlights its significance in pharmaceutical research .
Propriétés
Formule moléculaire |
C13H22O7S |
|---|---|
Poids moléculaire |
322.38 g/mol |
Nom IUPAC |
ethyl (3R,4R,5R)-4-hydroxy-5-methylsulfonyloxy-3-propan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C13H22O7S/c1-5-18-13(15)9-6-10(19-8(2)3)12(14)11(7-9)20-21(4,16)17/h6,8,10-12,14H,5,7H2,1-4H3/t10-,11-,12-/m1/s1 |
Clé InChI |
DPMJUVHKJNMQMV-IJLUTSLNSA-N |
SMILES isomérique |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OS(=O)(=O)C)O)OC(C)C |
SMILES canonique |
CCOC(=O)C1=CC(C(C(C1)OS(=O)(=O)C)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


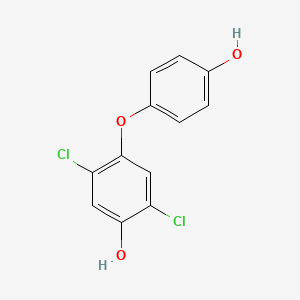
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)

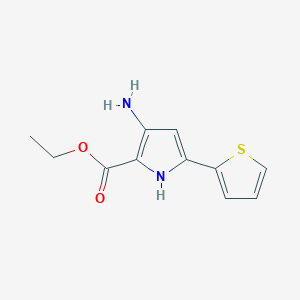
![2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13857755.png)
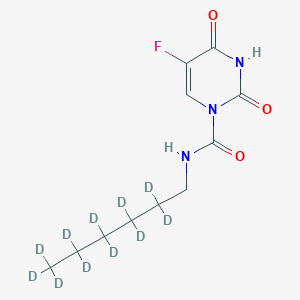
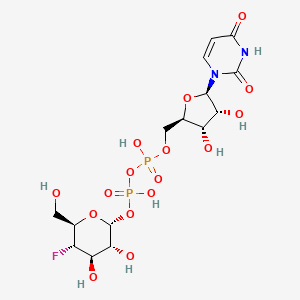
![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
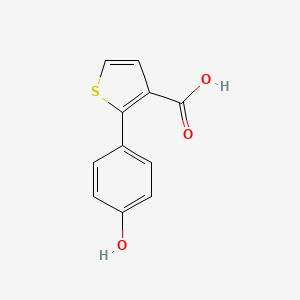
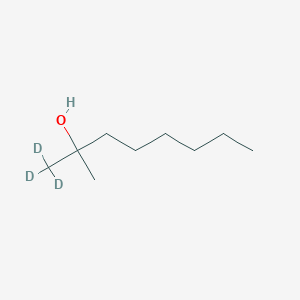
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)

